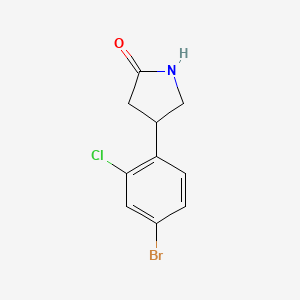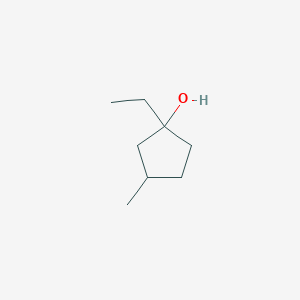
1-Ethyl-3-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkanol, meaning it contains a cyclopentane ring with an alcohol (-OH) group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-ethyl-3-methylcyclopentene in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas (H2) being bubbled through the reaction mixture at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. For example, the compound can be produced via the catalytic hydrogenation of 1-ethyl-3-methylcyclopentene using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 1-Ethyl-3-methylcyclopentanone.
Reduction: 1-Ethyl-3-methylcyclopentane.
Substitution: 1-Ethyl-3-methylcyclopentyl chloride or bromide.
Applications De Recherche Scientifique
1-Ethyl-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used as a solvent or reagent in biochemical assays and experiments.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-methylcyclopentan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Methylcyclopentanol: Similar structure but with a methyl group instead of an ethyl group.
Cyclopentanol: Lacks the ethyl and methyl substituents.
1-Ethylcyclopentanol: Similar but lacks the methyl group.
Uniqueness: 1-Ethyl-3-methylcyclopentan-1-ol is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of substituents on cycloalkanols.
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
1-ethyl-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(9)5-4-7(2)6-8/h7,9H,3-6H2,1-2H3 |
Clé InChI |
YSYDFWKSDFASRU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


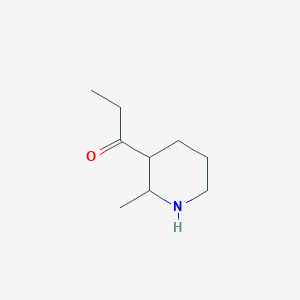

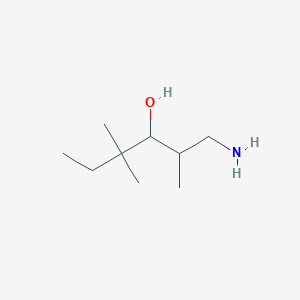
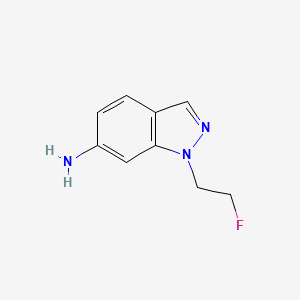
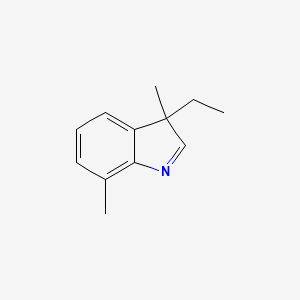
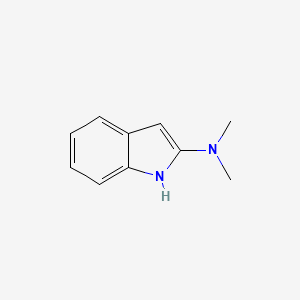

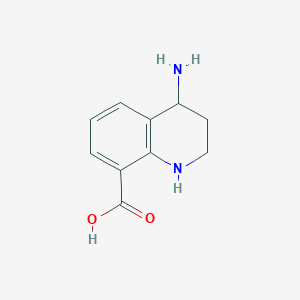
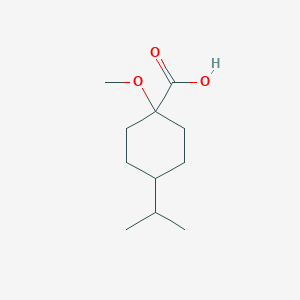
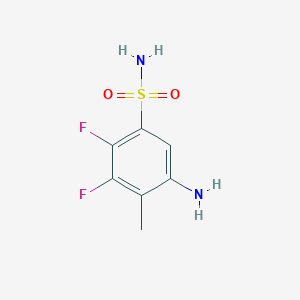
![2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13190443.png)
![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)
